molecular formula C25H27N3O2S B10985147 N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide

Cat. No.: B10985147
M. Wt: 433.6 g/mol
InChI Key: KOGZTXLFHBORPR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic propanamide derivative featuring a benzothiazole core fused with a pyrrole ring. The 2-methoxyethyl and 4,5-dimethyl substituents on the pyrrole, along with the 3-phenylpropanamide chain, contribute to its unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H27N3O2S/c1-17-18(2)28(15-16-30-3)24(27-22(29)14-13-19-9-5-4-6-10-19)23(17)25-26-20-11-7-8-12-21(20)31-25/h4-12H,13-16H2,1-3H3,(H,27,29)

InChI Key

KOGZTXLFHBORPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled using a suitable linker, such as a 2-methoxyethyl group, through nucleophilic substitution or other coupling reactions.

    Amidation: The final step involves the formation of the amide bond between the pyrrole derivative and 3-phenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethylpyrrole groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide is investigated for its potential pharmacological activities. Compounds with benzothiazole and pyrrole moieties are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzothiazole ring, which is known for its electron-withdrawing characteristics.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with protein active sites, while the pyrrole ring might engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a benzothiazole-pyrrole hybrid system. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Comparative Analysis of Key Structural Features

Compound Name/Identifier Core Structure Key Substituents/Functional Groups Pharmacological Relevance (Based on Evidence)
Target Compound Benzothiazole-Pyrrole-Propanamide 2-Methoxyethyl, 4,5-dimethyl (pyrrole); 3-phenylpropanamide Hypothesized kinase inhibition or antimicrobial activity (inferred from thiazole analogs)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Thiazole-Oxadiazole-Propanamide Sulfanyl linkage, substituted phenyl Antimicrobial/antifungal agents (explicitly studied)
Goxalapladib (CAS-412950-27-7) Naphthyridine-Acetamide 2-(2,3-Difluorophenyl)ethyl, 4’-trifluoromethyl biphenyl, 2-methoxyethyl Treatment of atherosclerosis (GlaxoSmithKline)
Example 53 (Patent: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo…) Pyrazolo-Pyrimidine-Chromenone Fluoro-substituted chromenone, isopropyl benzamide Kinase inhibition (implied by pyrazolo-pyrimidine core; common in oncology targets)

Pharmacological and Physicochemical Data

While direct data for the target compound is absent, inferences can be drawn from analogs:

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound (Inferred) Goxalapladib Example 53 (Patent)
Molecular Weight ~450-500 g/mol 718.80 g/mol 589.1 g/mol (M++1)
LogP (Lipophilicity) Moderate (due to phenyl/methoxy groups) High (trifluoromethyl groups) High (fluoro, chromenone)
Therapeutic Area Kinase inhibition, antimicrobial Atherosclerosis Oncology (kinase targets)
Melting Point Not reported Not reported 175–178°C

Research Findings and Limitations

  • Benzothiazole vs. Thiazole/Oxadiazole Analogs : The benzothiazole moiety in the target compound may enhance binding affinity compared to simpler thiazole derivatives, as seen in kinase inhibitors .
  • 2-Methoxyethyl Substitution : This group improves solubility and metabolic stability, a feature shared with Goxalapladib .
  • Limitations: No direct biological data for the target compound exists in the evidence. Structural comparisons rely on inferred mechanisms from analogs.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements from benzothiazole, pyrrole, and amide functionalities, which are known for various pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C21H27N3O2S
Molecular Weight 385.5 g/mol
CAS Number 1144439-67-7
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-phenylpropanamide

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The benzothiazole moiety is particularly notable for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may modulate cellular signaling pathways that are crucial for various biological functions.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit promising antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : The presence of the benzothiazole component is often linked to antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The specific mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the biological impact of related compounds:

  • Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives improved monoclonal antibody production in cell cultures while suppressing cell growth. This suggests that modifications in the pyrrole structure can enhance biological activity and productivity in therapeutic applications .
  • Benzothiazole Moiety Research : Research on benzothiazole derivatives has shown that they can effectively inhibit certain cancer cell lines and exhibit antimicrobial effects against various pathogens .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : Utilizing appropriate precursors to create the benzothiazole structure.
  • Pyrrole Ring Construction : Employing reaction conditions that favor the formation of the pyrrole ring while introducing substituents like methoxyethyl groups.
  • Amide Bond Formation : The final step involves coupling the pyrrole derivative with phenylpropanamide under controlled conditions to yield the target compound.

Potential Applications

Given its promising biological activities, this compound could have several applications:

  • Drug Development : As a lead candidate for new antimicrobial or anticancer drugs.
  • Biotechnology : Enhancing production processes for therapeutic proteins through modulation of cellular metabolism.

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